2',4',6'-Trihydroxyacetophenone 2',4',6'-Trihydroxyacetophenone 2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone.
2',4',6'-Trihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 480-66-0
VCID: VC20788822
InChI: InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
SMILES: CC(=O)C1=C(C=C(C=C1O)O)O
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

2',4',6'-Trihydroxyacetophenone

CAS No.: 480-66-0

Cat. No.: VC20788822

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

2',4',6'-Trihydroxyacetophenone - 480-66-0

Specification

Description 2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone.
2',4',6'-Trihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available.
CAS No. 480-66-0
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name 1-(2,4,6-trihydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
Standard InChI Key XLEYFDVVXLMULC-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1O)O)O
Canonical SMILES CC(=O)C1=C(C=C(C=C1O)O)O
Appearance White solid
Melting Point 219 °C

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